(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid
Description
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
CBNNAKXJBDSSSD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amino acid . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium bicarbonate
Temperature: Room temperature to 0°C
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves its interaction with various molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes involved in protein synthesis and metabolic processes . The tert-butoxy group may also modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: Another tyrosine derivative with similar structural features.
(s)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: A phenylalanine derivative with a tert-butoxycarbonyl group.
Uniqueness
Its ability to undergo various chemical reactions and its role in multiple scientific research fields highlight its versatility and importance .
Biological Activity
(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid, often referred to as Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis methods, and various applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tert-butoxy group, which enhances its lipophilicity and steric properties. The molecular formula is , and it has a molecular weight of 277.33 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 277.33 g/mol |
| Key Functional Group | Tert-butoxy group |
| Lipophilicity | High due to the bulky tert-butoxy substituent |
Biological Activity
Research indicates that Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid exhibits significant biological activity, particularly in the following areas:
- Peptide Synthesis : The compound is instrumental in developing peptide-based drugs and therapeutic agents due to its ability to participate in various coupling reactions.
- Protein-Protein Interactions : It plays a role in studying interactions within biological systems, helping to elucidate its effects on cellular processes.
- Enzyme-Substrate Dynamics : The structural features of the compound allow for specific interactions with enzymes, making it valuable for drug design.
Case Studies
- Peptide-Based Drug Development : A study highlighted the use of Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid in synthesizing peptide analogs that exhibit enhanced stability and bioactivity compared to their non-protected counterparts.
- Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions demonstrated that this compound could effectively modulate the activity of certain enzymes, suggesting potential therapeutic applications in enzyme-related disorders.
Synthesis Methods
The synthesis of Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid typically involves several key steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
- Formation of Benzyl Derivative : The introduction of the 4-(tert-butoxy)benzyl group is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.
Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Protection | Boc protection of amino group |
| Step 2: Substitution | Introduction of 4-(tert-butoxy)benzyl group |
| Step 3: Purification | Chromatography for purification |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid. These studies demonstrate that variations in the side chain significantly affect biological activity and pharmacokinetics.
Comparative Analysis
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Boc-3-amino-2-benzylpropionic acid | Moderate activity in peptide synthesis | Simpler structure without tert-butoxy |
| Boc-β-homophenylalanine | High affinity for certain receptors | Contains a phenyl group |
| (S)-3-Amino-2-tert-butoxycarbonylamino-propionic Acid | Similar reactivity but less bulky | Different protective group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
